molecular formula C23H27N3O3S B047914 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate CAS No. 844639-07-2

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate

Cat. No. B047914
M. Wt: 425.5 g/mol
InChI Key: PBAGNAROQHNFON-UHFFFAOYSA-N
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Patent
US07863441B2

Procedure details

[2-(2-acetamino-phenylsulfanyl)-phenyl-{4(2-(2-acetoxyethoxy)ethyl]piperazin-1-yl}methanone (2 g, 0.0041 mol) was dissolved in POCl3 (5 ml) and stirred at room temperature for 30 min. The mixture was slowly heated to reflux and refluxed for 3 h. Excess of POCl3 was evaporated and water 50 ml and methanol (5 ml) were carefully added to the residue. The mixture was stirred at room temperature until all material was dissolved. The pH of the water was adjusted to 10-11 by addition of NaOH followed by extraction with toluene 2×50 ml. The organic layer was separated and evaporated to give a dark residue of 11-(4-[2-(2-acetyloxy-ethoxy)ethyl]-1-piperazinyl]dibenzo[b,f]-1,4-thiazepine (1.53 g).
Name
2-(2-acetamino-phenylsulfanyl)-phenyl-{4(2-(2-acetoxyethoxy)ethyl]piperazin-1-yl}methanone
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]([N:20]1[CH2:25][CH2:24][N:23]([CH2:26][CH2:27][O:28][CH2:29][CH2:30][O:31][C:32](=[O:34])[CH3:33])[CH2:22][CH2:21]1)=O)C(C)=O>O=P(Cl)(Cl)Cl>[C:32]([O:31][CH2:30][CH2:29][O:28][CH2:27][CH2:26][N:23]1[CH2:24][CH2:25][N:20]([C:18]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[S:11][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[N:1]=2)[CH2:21][CH2:22]1)(=[O:34])[CH3:33]

Inputs

Step One
Name
2-(2-acetamino-phenylsulfanyl)-phenyl-{4(2-(2-acetoxyethoxy)ethyl]piperazin-1-yl}methanone
Quantity
2 g
Type
reactant
Smiles
N(C(=O)C)C1=C(C=CC=C1)SC1=C(C=CC=C1)C(=O)N1CCN(CC1)CCOCCOC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Excess of POCl3 was evaporated
ADDITION
Type
ADDITION
Details
water 50 ml and methanol (5 ml) were carefully added to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature until all material
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
The pH of the water was adjusted to 10-11 by addition of NaOH
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with toluene 2×50 ml
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OCCOCCN1CCN(CC1)C1=NC2=C(SC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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